1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid
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Overview
Description
1-(2-Phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid is an organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibitors, pharmaceuticals, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid typically involves the reaction of 2-phenylethylamine with benzoyl chloride to form N-(2-phenylethyl)benzamide. This intermediate is then subjected to nitrosation using dinitrogen tetroxide in glacial acetic acid to yield N-nitroso-N-(2-phenylethyl)benzamide. The final step involves the cyclization of this intermediate under reflux conditions to form the desired benzotriazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring.
Scientific Research Applications
1-(2-Phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that inhibit corrosion. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Benzotriazole: A simpler benzotriazole derivative used primarily as a corrosion inhibitor.
2-Phenylethylamine: A precursor in the synthesis of various benzotriazole derivatives.
Benzoyl Chloride: Used in the synthesis of benzotriazole compounds.
Uniqueness: 1-(2-Phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid is unique due to the presence of both the benzotriazole and phenylethyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use.
Biological Activity
1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid (CAS No. 878427-72-6) is a synthetic compound belonging to the benzotriazole class, which is known for its diverse applications in fields such as pharmaceuticals, corrosion inhibition, and dyes. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is C15H13N3O2. The compound features a benzotriazole ring fused with a phenylethyl group and a carboxylic acid moiety, contributing to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C15H13N3O2 |
Molecular Weight | 267.28 g/mol |
CAS Number | 878427-72-6 |
SMILES | C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)C(=O)O)N=N2 |
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic applications:
1. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that benzotriazoles can interact with various enzymes, modulating their activity. For instance, related compounds have shown inhibitory effects on cholinesterases (ChE), which are crucial in neurodegenerative diseases like Alzheimer's.
2. Anti-inflammatory Activity
In vitro studies suggest that derivatives of benzotriazoles exhibit anti-inflammatory properties by inhibiting pathways such as NF-κB signaling. This mechanism could be relevant for conditions characterized by chronic inflammation.
3. Neuroprotective Effects
Research indicates that benzotriazole derivatives can cross the blood-brain barrier (BBB) and exhibit neuroprotective effects. For example, compounds structurally similar to this compound have been shown to reduce oxidative stress and neuronal cell death in models of neurotoxicity.
Case Study 1: Neuroprotective Activity
A study evaluated the neuroprotective effects of related triazole compounds in a scopolamine-induced Alzheimer’s disease model in mice. The results indicated significant improvements in cognitive function and memory retention following treatment with these compounds.
Case Study 2: Cholinesterase Inhibition
Another investigation focused on the cholinesterase inhibitory activity of benzotriazole derivatives. The findings demonstrated that certain derivatives exhibited IC50 values lower than those of standard treatments like galantamine, suggesting enhanced efficacy.
The biological activities of this compound are attributed to its ability to bind metal ions and modulate enzyme activity. The presence of the carboxylic acid group may facilitate interactions with biological macromolecules, enhancing its therapeutic potential.
Properties
IUPAC Name |
1-(2-phenylethyl)benzotriazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-15(20)12-6-7-14-13(10-12)16-17-18(14)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHSXTOHOLXPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)C(=O)O)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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